Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
Description
This compound features a furan-2-carboxylate core linked via a thioether group to a 1,3,4-thiadiazole ring substituted with a 5-methylisoxazole-3-carboxamido moiety. The presence of both thiadiazole and isoxazole heterocycles enhances its capacity for hydrogen bonding and π-π interactions, which are critical for target binding .
Properties
IUPAC Name |
methyl 5-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S2/c1-7-5-9(18-23-7)11(19)15-13-16-17-14(25-13)24-6-8-3-4-10(22-8)12(20)21-2/h3-5H,6H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOQKVTFTZIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple reaction steps. A common synthetic route includes the initial formation of the thiadiazole ring followed by successive reactions to introduce the isoxazole and furan groups. The conditions usually require a base (like potassium carbonate) and various organic solvents (such as dimethylformamide or acetonitrile).
Industrial Production Methods: : Industrial production of this compound leverages automated synthetic pathways to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.
Reduction: : This compound can be reduced under catalytic hydrogenation conditions to produce amines from its amide groups.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible on the isoxazole and furan rings.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) in solvents like methanol or dichloromethane.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or various organolithium reagents in dry THF.
Major Products: : Reactions typically yield derivatives like sulfoxides, sulfones, amines, and substituted furan or isoxazole derivatives, each with potential further applications.
Scientific Research Applications
Chemistry: : This compound is used in synthesizing more complex molecules and studying reaction mechanisms.
Biology: : In biological research, it acts as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine: : Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate shows promise in drug discovery, particularly in designing molecules for therapeutic uses against various diseases.
Industry: : This compound finds use in developing advanced materials with specific desired properties like increased thermal stability or specific reactivity profiles.
Mechanism of Action
Molecular Targets and Pathways: : The mechanism of action typically involves the interaction with specific enzymes or receptors, leading to modulation of biological pathways. For instance, its amide groups and thiadiazole ring enable it to inhibit certain enzymes by binding to their active sites, altering their activity and influencing downstream biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Table 1: Comparison of Structural Features
Functional and Pharmacological Differences
Heterocycle Influence :
- The 1,3,4-thiadiazole in the target compound provides greater electron-withdrawing character compared to the 1,3,4-oxadiazole in . This difference may enhance metabolic stability but reduce solubility.
- The cephalosporin derivatives () incorporate a β-lactam ring, enabling antibacterial activity via penicillin-binding protein inhibition, a mechanism absent in the target compound .
However, the isoxazole’s smaller size may improve membrane permeability. Thioether linkages (common in the target compound and cephalosporin analogs) enhance resistance to enzymatic hydrolysis compared to ethers or esters .
Synthetic Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
